molecular formula C17H24N2O B1327205 Cyclobutyl 3-(4-methylpiperazinomethyl)phenyl ketone CAS No. 898789-41-8

Cyclobutyl 3-(4-methylpiperazinomethyl)phenyl ketone

Cat. No. B1327205
M. Wt: 272.4 g/mol
InChI Key: ZISQRXXBHWPEIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutyl 3-(4-methylpiperazinomethyl)phenyl ketone is a heterocyclic organic compound . It has the CAS number 898789-41-8 and the linear formula C17H24N2O .


Molecular Structure Analysis

The molecular structure of Cyclobutyl 3-(4-methylpiperazinomethyl)phenyl ketone is represented by the formula C17H24N2O . The IUPAC name for this compound is cyclobutyl-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone .

Scientific Research Applications

Interaction with Carbanion Centers

A study examined the interaction of four-membered rings like cyclobutyl with adjacent carbanion centers. The research showed that unlike cyclopropyl groups, cyclobutyl groups did not significantly stabilize adjacent carbanion centers, indicating limited interaction in this context (Güven & Peynircioǧlu, 2002).

Reactivity in Radical Fragmentation

Another study focused on the fragmentation reactivity of arylcarbinyloxyl radicals bearing alpha-cyclobutyl groups. It was observed that these radicals demonstrate specific fragmentation patterns, influenced by the stability of the resulting radical formed by beta-scission (Bietti et al., 2005).

Synthesis of Carbo- and Heterocyclic Compounds

Research involving l-proline-catalyzed direct asymmetric aldol reactions of cycloalkyl carboxaldehydes with ketones, including cyclobutyl derivatives, showed an effective pathway for synthesizing spiro- and fused-cyclobutyl tetrahydrofurans and cyclopentanones, highlighting its utility in synthesizing complex molecular structures (Bernard et al., 2007).

Catalysis and Reaction Mechanisms

In a study of 3-sulfonyloxyimino-2-methyl-1-phenyl-1-butanones, different forms of the molecule, including the ketone and enolate forms, were shown to have distinct intramolecular cyclization products under varying conditions. This research provides insight into the complex reaction mechanisms involving cyclobutyl phenyl ketones (Ning et al., 2018).

Development of New Pharmaceutical Compounds

A study on the synthesis of t-Butyl{1-[(p-phenyl-acetyl)phenyl]cycbutyl}Carbamate, an anti-cancer drug intermediate, highlights the pharmaceutical applications of cyclobutyl phenyl ketones in drug development (Hao, 2011).

Antibacterial and Antifungal Activity

Compounds containing cyclobutyl groups, such as those synthesized in a study involving novel aminophosphinic acids, were found to exhibit significant antibacterial and antifungal activities. This indicates the potential of cyclobutyl phenyl ketones in developing new antimicrobial agents (Koparir et al., 2011).

properties

IUPAC Name

cyclobutyl-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-18-8-10-19(11-9-18)13-14-4-2-7-16(12-14)17(20)15-5-3-6-15/h2,4,7,12,15H,3,5-6,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISQRXXBHWPEIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643455
Record name Cyclobutyl{3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl 3-(4-methylpiperazinomethyl)phenyl ketone

CAS RN

898789-41-8
Record name Cyclobutyl[3-[(4-methyl-1-piperazinyl)methyl]phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutyl{3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.